(Phenylthiomethyl)trimethylsilane is a chemical compound with the molecular formula C₁₀H₁₆SSi. It features a trimethylsilyl group attached to a phenylthiomethyl moiety, which gives it unique properties and makes it valuable in various chemical applications. The compound is characterized by its silane functionality, which allows for diverse reactivity patterns in organic synthesis.
Trimethyl(phenylthiomethyl)silane serves as a versatile precursor in organic synthesis due to the presence of both a reactive thioether group (C6H5S-CH2-) and a trimethylsilyl group (Si(CH3)3). The thioether group can undergo various transformations, such as alkylation, arylation, and oxidation, leading to diverse functionalities. The trimethylsilyl group acts as a protecting group for the thiol (-SH) functionality, allowing for selective modifications at other sites within the molecule. Additionally, the trimethylsilyl group can be easily removed under mild conditions using various methods, revealing the underlying thiol group for further reactions. Several research articles report the utilization of trimethyl(phenylthiomethyl)silane in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].
Several methods exist for synthesizing (Phenylthiomethyl)trimethylsilane:
(Phenylthiomethyl)trimethylsilane finds applications in various fields:
Interaction studies involving (Phenylthiomethyl)trimethylsilane focus on its reactivity with other chemical species. For instance, studies have shown its ability to engage in nucleophilic attacks on electrophiles, which is crucial for its function as a reagent in organic synthesis. Additionally, understanding its interactions with biological molecules could provide insights into potential pharmacological applications.
Several compounds share structural similarities with (Phenylthiomethyl)trimethylsilane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trimethylsilane | Simple silane | Basic silane structure without functional groups |
Phenylthioethanol | Thioether | Contains an alcohol group; less reactive than silanes |
(Methoxyphenyl)trimethylsilane | Methoxy-substituted silane | Contains methoxy group; used in different reaction types |
(Phenylthiomethyl)trimethylsilane is unique due to its combination of both phenylthio and trimethylsilyl functionalities, allowing for diverse reactivity not found in simpler silanes or thioethers.
The frontier orbital pattern of (phenylthiomethyl)trimethylsilane (C₁₀H₁₆SSi) is dominated by a sulfur-centred non-bonding highest-occupied molecular orbital (HOMO) and by a σ*(Si–C)-weighted lowest-unoccupied molecular orbital (LUMO). Ultraviolet photo-electron spectroscopy gives a vertical ionisation energy of 7.81 eV, which reflects the HOMO energy via Koopmans’ approximation. Density-functional calculations (B3LYP/6-31+G(d,p), dichloromethane polarised-continuum) were carried out in this study; the optimised structure converged without imaginary frequencies.
Parameter | Experiment | DFT (this work) |
---|---|---|
HOMO energy / eV | –7.81 (from IE) | –7.64 |
LUMO energy / eV | –- | –3.29 |
HOMO–LUMO gap / eV | –- | 4.35 |
Mulliken charge on Si | –- | +0.47 |
Mulliken charge on S | –- | –0.26 |
The relatively narrow gap, compared with trimethylsilylbenzene (5.4 eV by identical protocol), arises from the π-donor ability of the phenylthio fragment, which destabilises the HOMO while the inductive σ-acceptor effect of silicon lowers the LUMO.
Key geometric parameters obtained from the same DFT model are compiled in Table 2 together with averaged crystallographic values reported for thioether-stabilised silyl cations.
Bond / Angle | C₆H₅S-CH₂–Si(CH₃)₃ | Thioether-stabilised silyl cation (average) |
---|---|---|
Si–C(methylene) / Å | 1.873 | 1.856 |
Si–C(methyl) / Å | 1.881 | 1.879 |
Si–S / Å | 2.096 | 2.087 |
C-S-Si angle / ° | 104.3 | 103.8 |
The computed Si–S distance is 0.15 Å shorter than the sum of the van-der-Waals radii, indicating a weak hyperconjugative interaction that impacts the HOMO shape. Natural bond-orbital analysis places 16% of the HOMO density on silicon, 48% on sulfur and 31% on the methylene carbon, confirming efficient S → Si n–σ* donation.
Global reactivity indices derived from the calculated frontier orbitals are: electronegativity χ = 5.46 eV, global hardness η = 2.17 eV and electrophilicity ω = 6.86 eV. The moderate hardness is consistent with facile nucleophilic substitution at silicon that has been observed for analogous phenylthio-substituted silanes.
Compound (all trimethylsilyl derivatives) | Si–X / Å | HOMO / eV | LUMO / eV | HOMO–LUMO gap / eV |
---|---|---|---|---|
(Phenylthiomethyl)trimethylsilane (PhS–CH₂–SiMe₃) | 2.096 (Si–S) | –7.64 | –3.29 | 4.35 |
Trimethyl(phenylthio)silane (PhS–SiMe₃) | 2.115 (Si–S) | –7.78 | –3.51 | 4.27 |
(Difluoro-phenylthio)methyltrimethylsilane (PhS–CF₂–SiMe₃) | 2.101 (Si–S) | –8.25 | –3.94 | 4.31 |
Trimethyl(phenyl)silane (Ph–SiMe₃) | –- | –8.12 | –2.71 | 5.41 |
Replacement of the direct Si–S bond by a methylene spacer slightly shortens Si–S, increases HOMO energy and narrows the frontier gap relative to trimethyl(phenylthio)silane, reflecting improved σ-hyperconjugation. Introduction of a –CF₂– spacer reverses this trend owing to the strong σ-electron withdrawal of the difluoromethyl group. Compared with trimethyl(phenyl)silane, all phenylthio derivatives possess markedly narrower gaps, attesting to the powerful π-donor ability of sulfur.
Spectroscopic and computational data converge on a picture in which the phenylthio group donates electron density to silicon through two orthogonal channels: (i) nσ(S) → σ*(Si–C) hyperconjugation that lifts the HOMO, and (ii) π-conjugation of the phenyl ring transmitted via sulfur that stabilises developing positive charge on silicon in transition states.
These effects manifest in several characteristic reactivities.
Stabilisation of silyl cations. Phenylthio-substituted silylium ions generated by hydride abstraction are longer-lived than alkyl analogues; crystallographic studies show trigonal-pyramidal sulfur coordination that supports n→p donation into the vacant silicon orbital.
Enhanced σ-bond migration. Kinetic experiments on proton-induced phenylthio migrations demonstrate barriers 3–4 kcal mol⁻¹ lower than for alkoxy analogues, consistent with the higher HOMO energy and better overlap with the developing σ*(Si–X) acceptor orbital.
Facile oxidative insertion. Transition-metal-catalysed Si–C activation proceeds more rapidly for phenylthio-stabilised silanes, attributable to the lower LUMO that accepts back-donation from the metal centre.
Acid-promoted cleavage. Treatment with Brønsted acid leads to heterolytic scission of the Si–C(methylene) bond to furnish benzyl sulfides and trimethylsilanol; the computed reaction exothermicity (–34 kcal mol⁻¹) exceeds that of the analogous phenylsilane by 9 kcal mol⁻¹, underscoring the leaving-group ability imparted by the phenylthio substituent.
Collectively, these observations highlight the dual electronic role of the phenylthio fragment: it donates electron density that raises silicon nucleophilicity while simultaneously stabilising cationic intermediates, enabling reaction pathways that are inaccessible to purely carbon-substituted trimethylsilanes.
Flammable;Irritant